Lercanidipine Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine Impurity B, also known as 5-(((1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl)oxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinic acid, is a chemical impurity associated with the synthesis and degradation of Lercanidipine Hydrochloride. Lercanidipine is a third-generation calcium channel blocker used primarily in the treatment of hypertension. Impurities like this compound are crucial for understanding the stability, efficacy, and safety of the pharmaceutical product .
Mechanism of Action
Target of Action
Lercanidipine, the parent compound of Lercanidipine Impurity B, is a calcium channel blocker of the dihydropyridine class . It primarily targets L-type calcium channels in the smooth muscle cells of blood vessels . These channels are responsible for the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Mode of Action
Lercanidipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
The bioavailability of Lercanidipine is influenced by factors such as polymorphism, particle size, and physiological conditions . For instance, under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the two polymorphs of Lercanidipine have similar bioavailability, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability of one form can be considerably lower than that of the other, unless the particle size is less than 20 μm .
Result of Action
The action of Lercanidipine leads to a decrease in blood pressure . This is achieved through the dilation of the coronary and systemic arteries, which in turn decreases total peripheral resistance and systemic blood pressure . The decrease in intracellular calcium also inhibits the contractile processes of the myocardial smooth muscle cells .
Action Environment
The action of Lercanidipine is influenced by environmental factors such as the pH and composition of the buffer media . For example, the solubilities of Lercanidipine polymorphs are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable polymorphic substances .
Biochemical Analysis
Biochemical Properties
It is known that Lercanidipine, the parent compound, interacts with L-type and T-type calcium channels
Cellular Effects
Lercanidipine has been shown to have effects on various types of cells, particularly in the cardiovascular system where it causes vasodilation
Molecular Mechanism
As an impurity of Lercanidipine, it may share some of the parent compound’s mechanisms, such as binding to and inhibiting L-type and T-type calcium channels
Metabolic Pathways
Lercanidipine is metabolized by the hepatic enzyme cytochrome P450 (CYP) 3A4 , so it’s possible that Lercanidipine Impurity B may be metabolized by similar enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine Impurity B involves multiple steps, typically starting from the core structure of Lercanidipine. The process includes the introduction of specific functional groups and the use of various reagents to achieve the desired impurity. Common reagents used in the synthesis include acetonitrile, orthophosphoric acid, and triethylamine. The reaction conditions often involve controlled temperatures and pH adjustments to ensure the correct formation of the impurity .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. High-performance liquid chromatography (HPLC) is commonly used to separate and identify the impurity from the main compound. The process involves the use of C18 columns and a mobile phase system containing acetonitrile and aqueous solutions with pH adjustments .
Chemical Reactions Analysis
Types of Reactions
Lercanidipine Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of more polar compounds, while reduction may yield less polar products. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Lercanidipine Impurity B has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and stability of Lercanidipine Hydrochloride.
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Lercanidipine Hydrochloride.
Industry: Used in the quality control and validation processes during the manufacturing of Lercanidipine Hydrochloride
Comparison with Similar Compounds
Lercanidipine Impurity B is structurally similar to other impurities and degradation products of Lercanidipine Hydrochloride, such as Impurity 3. These impurities differ in their polarity and acidity, which can be used to fine-tune their retention and separation during analytical procedures. Similar compounds include:
- Nifedipine
- Nitrendipine
- Nimodipine
- Amlodipine These compounds are also calcium channel blockers but differ in their specific chemical structures and pharmacological profiles .
Properties
IUPAC Name |
5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O6/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPFRTCYDMQXMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119226-97-9 |
Source
|
Record name | 5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.